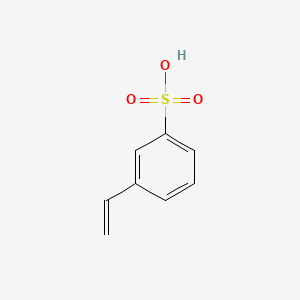

3-Styrenesulfonic acid

Description

Contextualization within Modern Polymer and Materials Science

In the realm of modern polymer and materials science, 3-styrenesulfonic acid and its corresponding polymer, poly(styrenesulfonic acid) (PSSA), are significant for their diverse applications. The vinyl group allows for polymerization, leading to the formation of styrenic polymers with tailored properties. ontosight.ai These polymers are integral to the development of advanced materials with applications spanning various high-tech sectors.

The sodium salt of poly(styrenesulfonic acid) is a water-soluble polymer utilized in numerous applications, including as a reactive emulsifier, in water treatment as a dispersant and flocculant, and in the manufacturing of ion-exchange resins. chemicalbook.compolysciences.com Its strong hydrophilic nature and ionic conductivity make it a crucial component in the development of membranes for water purification, particularly for the removal of heavy metals and other contaminants. chemicalbook.compolysciences.com

Furthermore, PSSA is a key component in the formulation of conductive polymers. A notable example is its use as a dopant for poly(3,4-ethylenedioxythiophene) (PEDOT), forming the widely used PEDOT:PSS complex. nih.govrsc.org This complex is renowned for its high electrical conductivity and is employed in a variety of electronic applications, including organic light-emitting diodes (OLEDs), organic solar cells, and antistatic coatings. rsc.orgscispace.com The addition of PSSA not only enhances the conductivity of PEDOT but also improves its processability from aqueous dispersions. nih.gov

The versatility of this compound extends to the biomedical field, where its polymers are used in the creation of hydrogels for applications like drug delivery and tissue engineering. ontosight.aiscirp.org The ability to form cross-linked structures allows for the development of materials with high water content and biocompatibility. scirp.org

The following table summarizes the key properties and applications of this compound and its polymer derivatives:

| Property/Application | Description |

| Monomer Functionality | Contains both a polymerizable vinyl group and a functional sulfonic acid group. ontosight.ai |

| Polymer Type | Forms water-soluble polyelectrolytes (PSSA). chemicalbook.comupb.ro |

| Conductive Polymers | Used as a dopant to create the highly conductive PEDOT:PSS complex. nih.govrsc.org |

| Ion Exchange | Employed in the manufacture of ion-exchange resins for water purification. ontosight.aichemicalbook.com |

| Biomedical Materials | Utilized in hydrogels for drug delivery and tissue engineering. ontosight.aiscirp.org |

| Fuel Cells | Serves as a proton-conducting component in proton exchange membranes. upb.roacs.org |

| Catalysis | PSSA can act as a recoverable and reusable acid catalyst in chemical reactions. jresm.orgresearchgate.net |

Academic Significance and Research Trajectory

The academic significance of this compound is underscored by a robust and expanding body of research. The monomer's unique structure has made it a focal point for studies aimed at developing novel polymers with precisely controlled properties. A significant research trajectory involves the synthesis of well-defined block and random copolymers containing styrenesulfonic acid units using techniques like nitroxide-mediated living radical polymerization. researchgate.net This approach allows for the creation of amphiphilic polymers with tailored characteristics. researchgate.net

Another major area of investigation is the development of advanced polymer electrolyte membranes for fuel cells. upb.roacs.org Research focuses on synthesizing cross-linked poly(styrenesulfonic acid) membranes with a high density of sulfonic acid groups to achieve high proton conductivity. acs.org Innovative strategies, such as protecting the sulfonic acid group during polymerization and then deprotecting it, are being explored to create more homogeneous and efficient membranes. acs.org

The role of PSSA in enhancing the performance of conductive polymer composites continues to be a vibrant area of research. Studies have shown that modifying PEDOT:PSS with additional PSSA can significantly elevate its work function, leading to improved efficiency in organic light-emitting diodes (OLEDs). nih.gov The interaction between PSSA and other components in these composites is a key area of study to understand and optimize their electronic properties. researchgate.netaip.org

Furthermore, the catalytic properties of PSSA are being harnessed for various chemical transformations. Research has demonstrated its effectiveness as a recoverable and reusable solid acid catalyst for reactions such as the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) and the synthesis of fuel additives. jresm.orgresearchgate.net This application aligns with the growing emphasis on sustainable and green chemistry.

The trajectory of research on this compound is also moving towards the creation of advanced nanocomposites. By grafting PSSA onto carbon-based nanomaterials like carbon black or carbon nanotubes, researchers are developing materials with enhanced electrical conductivity and mechanical properties for applications in fuel cells and other electronic devices. mdpi.comrsc.org

Recent research milestones in the study of this compound and its polymers are highlighted in the table below:

| Year | Research Milestone |

| Recent | Development of PSSA-grafted Nafion copolymers via atom transfer radical polymerization for enhanced proton exchange membranes. rsc.org |

| Recent | Synthesis of cross-linked poly(styrenesulfonic acid) membranes with ultra-high densities of sulfonic acid groups for fuel cell applications. acs.org |

| Recent | Use of PSSA as a recoverable catalyst for the acid hydrolysis of polyethylene terephthalate (PET). researchgate.net |

| Recent | Modification of PEDOT:PSS with PSSA to significantly improve the efficiency of solution-processed organic light-emitting devices. nih.gov |

| Recent | Synthesis of PSSA-grafted carbon black nanoparticles via surface-initiated atom transfer radical polymerization for use in polymer electrolyte membranes. mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

46060-58-6 |

|---|---|

Molecular Formula |

C8H8O3S |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

3-ethenylbenzenesulfonic acid |

InChI |

InChI=1S/C8H8O3S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) |

InChI Key |

ATBDZSAENDYQDW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Styrenesulfonic Acid

Direct Sulfonation Routes for 3-Styrenesulfonic Acid Synthesis

The most straightforward approach to synthesizing styrenesulfonic acid is through the direct sulfonation of styrene (B11656), a classic electrophilic aromatic substitution reaction. In this process, an electrophile, typically sulfur trioxide (SO₃) or a related species, attacks the benzene (B151609) ring of the styrene molecule. The reaction mechanism generally involves the generation of the SO₃ electrophile from a sulfonating agent, which then attacks the aromatic ring to produce styrenesulfonic acid.

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of SO₃ in H₂SO₄), and chlorosulfonic acid (ClSO₃H). The choice of agent and reaction conditions can significantly influence the yield and the isomeric distribution of the product, as well as the occurrence of side reactions.

Key aspects of direct sulfonation include:

Sulfonating Agent Potency : Oleum and chlorosulfonic acid are stronger sulfonating agents than concentrated sulfuric acid and can lead to higher degrees of sulfonation. However, their high reactivity can also result in undesirable side products, such as sulfones, which create cross-links between aromatic rings. mdpi.com

Reaction Conditions : Temperature and reaction time are critical parameters. Higher temperatures can increase the reaction rate but may also promote degradation and the formation of by-products. researchgate.netits.ac.id For instance, studies on the sulfonation of polystyrene, a polymer of styrene, show that temperature significantly affects the degree of sulfonation achieved. its.ac.id

Side Reactions : A major challenge in the direct sulfonation of the styrene monomer is the potential for acid-catalyzed polymerization of the vinyl group. This complicates the synthesis and purification of the monomer. Furthermore, the formation of sulfone bridges can occur, which is a significant consideration in the sulfonation of polystyrene and related polymers. mdpi.com

| Sulfonating Agent | Characteristics | Common Side Products |

| Concentrated Sulfuric Acid (H₂SO₄) | Moderately strong agent; requires heating to generate sufficient SO₃ electrophile. | Sulfones, potential for polymer degradation at high temperatures. |

| Oleum (H₂SO₄ + SO₃) | Very strong agent due to the high concentration of SO₃; allows for higher degrees of sulfonation. | Higher incidence of sulfone bridge formation, potential for over-sulfonation. mdpi.com |

| Chlorosulfonic Acid (ClSO₃H) | Highly reactive agent; reaction proceeds via a styrenesulfonyl chloride intermediate followed by hydrolysis. | Formation of HCl as a byproduct; potential for sulfone cross-linking. researchgate.net |

Precursor Chemistry and Derivatization for Functional Polymerization

To overcome the challenges of direct sulfonation and to achieve better control over polymer architecture, precursor chemistry routes are widely employed. This strategy involves polymerizing a protected styrenesulfonic acid monomer, followed by a deprotection step to reveal the sulfonic acid group. This approach is particularly advantageous for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), as the acidic proton of the sulfonic acid group can interfere with the catalyst complex. nih.gov

The general pathway involves:

Synthesis of a Protected Monomer : A styrenic monomer is synthesized where the sulfonic acid group is masked with a protecting group. Examples include p-phenyl styrenesulfonate and neopentyl p-styrenesulfonate. nih.govresearchgate.net

Controlled Polymerization : The protected monomer is then polymerized (or copolymerized with other monomers like styrene) using techniques such as ATRP. This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. nih.gov

Deprotection : The resulting polymer is treated to remove the protecting group, yielding the desired sulfonated polymer. For example, the neopentyl ester can be removed by thermolysis or reaction with trimethylsilyl (B98337) iodide, while phenyl groups can be cleaved using a base like sodium hydroxide. nih.govresearchgate.net

This method provides precise control over the placement and density of sulfonic acid groups along the polymer chain, which is crucial for applications in areas like proton exchange membranes. acs.orgupb.ro

| Protected Monomer | Polymerization Technique | Deprotection Method | Key Advantage |

| p-Phenyl styrenesulfonate | Atom Transfer Radical Polymerization (ATRP) | Hydrolysis with NaOH | Allows for synthesis of well-defined homo- and copolymers. nih.gov |

| Neopentyl p-styrenesulfonate | Nitroxide-Mediated Polymerization (NMP), ATRP | Thermolysis or reaction with trimethylsilyl iodide | Enables copolymerization with hydrophobic monomers and use of various solvents. researchgate.net |

| Sodium styrene sulfonate (NaSS) | Emulsion Polymerization, NMP | Not applicable (used as salt) | Allows for direct polymerization in aqueous media. acs.org |

Green Chemistry Approaches in this compound Production

Traditional sulfonation methods often rely on large excesses of harsh, corrosive acids and can generate significant amounts of acidic waste, posing environmental and handling challenges. amazonaws.com Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic routes.

Key green approaches include:

Use of Milder Reagents : Utilizing less aggressive sulfonating agents, such as sulfur trioxide-dimethylformamide (SO₃-DMF) complexes, can reduce the harshness of the reaction conditions. amazonaws.com

Solvent-Free Conditions : Designing processes that minimize or eliminate the use of volatile organic solvents is a core goal of green chemistry.

Acid Capture Agents : The introduction of an "acid capture agent," such as 2-methyl-2-butene, can be used to avoid excessively acidic pH values during the reaction, leading to cleaner transformations. amazonaws.com

Electrochemical Methods : Electrochemical synthesis offers a promising green alternative by avoiding the need for conventional oxidants and metal catalysts. For example, the electrochemical alkoxysulfonylation of styrene derivatives has been demonstrated as an environmentally friendly method that proceeds under mild conditions. acs.org

| Green Chemistry Principle | Application in Sulfonation | Benefit |

| Safer Reagents | Use of SO₃-DMF complex instead of oleum. | Reduced corrosivity (B1173158) and reactivity; easier handling. amazonaws.com |

| Waste Prevention | Use of stoichiometric quantities of sulfonating agents; recycling of agents. | Minimizes acid waste streams and the need for neutralization. amazonaws.com |

| Energy Efficiency | Electrochemical methods; reactions designed to run at room temperature. | Lower energy consumption and reduced carbon footprint. amazonaws.comacs.org |

| Catalysis | Development of recyclable solid acid catalysts for related processes. | Simplifies catalyst separation and reuse, reducing waste. rsc.org |

Polymerization and Copolymerization Dynamics of 3 Styrenesulfonic Acid

Homopolymerization Mechanisms of 3-Styrenesulfonic Acid

Homopolymers of styrenesulfonic acid are of significant interest, particularly for applications requiring high charge density and water solubility. The synthesis of these polymers can be achieved through several methods, each offering distinct advantages in terms of control over polymer properties.

Conventional free radical polymerization is a versatile method for polymerizing styrenesulfonic monomers. nih.gov This technique often utilizes initiators like benzoyl peroxide (BPO) in solvent systems such as N,N-dimethylformamide (DMF) or mixtures of water and DMF. nih.gov While this method is cost-effective and employs well-understood reaction kinetics, it can sometimes lead to polymers with high dispersity at significant molecular weights. nih.gov

To achieve better control over the polymerization and obtain polymers with lower dispersity, a "solubility controlled" free radical polymerization method has been developed. nih.gov This approach involves conducting the polymerization in a water/DMF solution, which allows for high monomer conversion and polymer recovery. nih.gov A typical procedure involves dissolving sodium 4-styrenesulfonate in a water/DMF mixture and initiating the polymerization with BPO at elevated temperatures. nih.gov A pre-polymerization step at 90°C is often followed by a longer polymerization period at 105°C to ensure high conversion. nih.gov The dispersity of the resulting poly(4-styrenesulfonic acid) can be in the range of 1.15–1.85, which is relatively low for a conventional free radical process. nih.gov

| Parameter | Value |

| Monomer | Sodium 4-styrenesulfonate |

| Initiator | Benzoyl Peroxide (BPO) |

| Solvent | Water/N,N-dimethylformamide (DMF) |

| Pre-polymerization Temperature | 90 °C |

| Polymerization Temperature | 105 °C |

| Dispersity (Đ) | 1.15–1.85 |

| Conversion | Up to 99% |

| Recovery | Up to 98% |

This table summarizes the typical conditions and outcomes for the free radical polymerization of sodium 4-styrenesulfonate. nih.gov

Electrochemical polymerization is another method for synthesizing conducting polymers from various monomers. While direct electrochemical polymerization of this compound is not as commonly detailed, the principles can be understood from related thiophene (B33073) derivatives. For instance, poly-3-thiopheneboronic acid has been synthesized electrochemically from its monomer dissolved in a mixture of boron trifluoride diethyl etherate and acetonitrile. researchgate.net This process involves cyclic voltammetry where oxidative and reductive peaks grow with each cycle, indicating polymer film formation. researchgate.net

The resulting polymer films can exhibit interesting properties such as electrochromism, where the material changes color in response to an electrical potential. researchgate.net In the case of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), which is a commercially significant conductive polymer, the poly(styrene sulfonic acid) component acts as a charge-balancing dopant and a processability aid. acs.orgdntb.gov.ua The synthesis of such composite materials often involves the chemical or electrochemical polymerization of the electroactive monomer in the presence of the pre-formed polystyrenesulfonic acid.

Controlled Copolymerization Strategies

Controlled radical polymerization techniques have emerged as powerful tools for synthesizing well-defined copolymers with predetermined molecular weights, low dispersity, and complex architectures. tandfonline.com These methods are particularly valuable for creating copolymers of styrenesulfonic acid with other monomers to tailor the final properties of the material.

Atom Transfer Radical Polymerization (ATRP) is a widely used controlled radical polymerization method that enables the synthesis of well-defined polymers. wikipedia.org It typically employs a transition metal complex, such as those of copper, iron, or ruthenium, as a catalyst with an alkyl halide initiator. wikipedia.org ATRP has been successfully applied to the polymerization of styrenesulfonic acid derivatives, often requiring the protection of the sulfonic acid group as an alkyl ester or salt to prevent interference with the catalyst. researchgate.net

Well-defined poly(p-phenyl styrenesulfonate) and its copolymers with styrene (B11656) have been synthesized via ATRP using a CuBr/PMDETA or CuBr/bpy catalyst system with 1-phenylethyl bromide as an initiator. tandfonline.comnih.gov The choice of solvent, such as diphenyl ether (DPE) or dimethylformamide (DMF), has been shown to significantly affect the polymer yield and polydispersity index (PDI). tandfonline.comnih.gov For instance, the CuBr/PMDETA system in DPE generally results in higher yields and lower PDI values compared to when bpy is used as the ligand or DMF as the solvent. tandfonline.comnih.gov The resulting polymers can then be deprotected to yield the desired sulfonic acid functionality. nih.gov

| Catalyst System | Solvent | Yield | Polydispersity Index (PDI) |

| CuBr/PMDETA | DPE | High | Low |

| CuBr/bpy | DPE | Lower | - |

| CuBr/PMDETA | DMF | High | High |

| CuBr/bpy | DMF | High | High |

This table illustrates the effect of the catalyst system and solvent on the ATRP of p-phenyl styrenesulfonate. tandfonline.comnih.gov

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This method is tolerant of a wide range of functional groups and solvents, making it suitable for the copolymerization of styrenesulfonic acid derivatives. wikipedia.org

RAFT polymerization has been employed to synthesize block copolymers containing styrenesulfonic acid. For example, styrene maleic acid (SMA) copolymers have been synthesized via RAFT, where the trithiocarbonate (B1256668) end-group can be used for further functionalization, such as tethering to gold surfaces. nih.gov The synthesis of amphiphilic triblock copolymers of polystyrene and poly(meth)acrylates has also been achieved using a trithiocarbonate RAFT agent, demonstrating the ability to create complex polymer architectures. core.ac.uk The general mechanism of RAFT allows for the preparation of polymers with controlled molecular weight and narrow molecular weight distribution. wikipedia.org

Conventional free radical copolymerization remains a widely used method for producing copolymers of styrenesulfonic acid in multi-component systems, especially for industrial applications. This approach allows for the incorporation of multiple monomers to achieve a desired balance of properties in the final material.

For instance, a ternary hydrophilic copolymer has been synthesized through the free radical polymerization of itaconic acid (IA), acrylamide (B121943) (AM), and sodium p-styrene sulfonate (SSS) in an aqueous medium using ammonium (B1175870) persulfate as the initiator. nih.gov The sulfonic acid group from the SSS monomer enhances the solubility of the resulting copolymer and improves its performance as a scale inhibitor by promoting complexation with calcium ions. nih.gov The reaction conditions, such as monomer ratio, initiator dosage, and temperature, can be optimized to achieve high conversion rates and desired molecular weights. nih.gov

Similarly, the alternating copolymerization of styrene with N-substituted maleimides, such as N-phenylmaleimide, has been carried out via conventional free radical polymerization to produce copolymers with enhanced thermal resistance. mdpi.com These examples highlight the utility of conventional free radical copolymerization for creating multi-component polymer systems with tailored functionalities.

Graft Copolymerization Techniques with this compound

Graft copolymerization is a powerful method for modifying the surface properties of materials, and this compound and its salts are frequently used monomers in this process. By covalently attaching poly(this compound) chains onto a substrate, properties such as hydrophilicity, ion exchange capacity, and biocompatibility can be significantly altered without changing the bulk characteristics of the original material. This section explores three distinct techniques for grafting this monomer onto various substrates.

UV-Induced Graft Copolymerization on Polymer Films

UV-induced graft copolymerization is a versatile technique that utilizes ultraviolet (UV) light to initiate the grafting process. This method often involves a photoinitiator that, upon absorbing UV radiation, generates free radicals on the surface of a polymer film. These surface radicals then initiate the polymerization of monomers, such as sodium 4-styrenesulfonate, leading to the growth of polymer chains from the surface.

This "grafting-from" approach has been explored for modifying the surface of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polycaprolactone (B3415563) (PCL). chemrxiv.orgchemrxiv.org The technique is one of several activation methods, alongside plasma treatment and heating, used to create functional surfaces. chemrxiv.org The primary advantage of UV-induced grafting is the ability to control the reaction spatially and temporally by managing the exposure to UV light. The resulting surfaces, functionalized with poly(sodium 4-styrenesulfonate), exhibit altered topography and molecular organization, which can be finely tuned to enhance protein adhesion and cellular activity for biomedical applications. chemrxiv.org

Surface-Initiated Grafting onto Inorganic Supports

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a controlled radical polymerization technique that enables the growth of well-defined polymer brushes from a substrate. This method has been successfully applied to graft poly(sodium styrene sulfonate) (pNaSS) onto various inorganic supports, including titanium (Ti), silicon (Si), and carbon black nanoparticles.

The process typically involves a multi-step approach:

Surface Functionalization : The inorganic substrate is first treated to introduce initiator molecules onto its surface. For carbon black, this can involve treatments with O2 plasma and H2O2 to create oxygen-containing functional groups that can chemically bond with an alkyl halide initiator. chemrxiv.orgnih.gov For titanium and silicon, the surface is functionalized with a trichlorosilane-terminated ATRP initiator.

Polymerization : The initiator-functionalized substrate is then immersed in a solution containing the monomer (sodium styrene sulfonate), a copper catalyst complex (e.g., CuBr/PMDETA), and a deactivator (e.g., CuBr2). chemrxiv.orgnih.gov The polymerization is initiated, and polymer chains grow from the surface-bound initiators.

This technique allows for precise control over the thickness and uniformity of the grafted polymer films. Studies have shown that SI-ATRP can produce smooth, thick, and chemically homogeneous pNaSS films on both silicon and titanium substrates. nih.gov The thickness of these films can be controlled, with reported values ranging from 13 to 49 nm. Characterization using techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and variable angle spectroscopic ellipsometry (VASE) confirms the successful and uniform grafting of the polymer brushes.

| Inorganic Support | Grafting Method | Film Thickness | Surface Roughness (RMS) | Reference |

|---|---|---|---|---|

| Titanium (Ti) | SI-ATRP | 13 - 35 nm | ~2 nm | |

| Silicon (Si) | SI-ATRP | 25 - 49 nm | ~2 nm | |

| Carbon Black NPs | SI-ATRP | Not specified | Not specified | chemrxiv.orgnih.gov |

Grafting onto Fluorinated Polymer Backbones

Grafting poly(sodium styrene sulfonate) (PSSA) onto fluorinated polymer backbones, such as poly(vinylidene fluoride) (PVDF), creates novel graft copolymers with a unique combination of properties. The fluorinated backbone provides chemical resistance and thermal stability, while the grafted PSSA side chains impart hydrophilicity and ionic conductivity.

One effective method to synthesize these copolymers is through Atom Transfer Radical Polymerization (ATRP). The process begins with the modification of the PVDF backbone to create macroinitiators. This is followed by the "grafting from" polymerization of sodium styrene sulfonate. The successful grafting of PSSA onto the PVDF backbone has been confirmed through analytical techniques like Fourier transform infrared spectroscopy (FT-IR) and 1H nuclear magnetic resonance (1H-NMR) analyses.

Research has demonstrated the ability to control the percentage of grafting, achieving significant incorporation of the PSSA side chains. These novel PVDF-g-PSSA copolymers have potential applications in the development of materials for energy storage devices, such as separators for lithium-ion batteries.

| Copolymer Sample | Grafting Percentage | Reference |

|---|---|---|

| PVDF-g-PSSA | 44% |

Advanced Polymeric Materials Derived from 3 Styrenesulfonic Acid

Poly(styrenesulfonic acid) (PSSA) Architectures and Morphology Control

The functional properties of PSSA are intrinsically linked to its molecular architecture and solid-state morphology. Control over these features allows for the tailoring of materials for specific applications. PSSA can be synthesized into various architectures, including linear chains, branched structures, and block copolymers.

Linear PSSA is typically produced either by the direct polymerization of styrenesulfonic acid (or its salt) or by the post-polymerization sulfonation of polystyrene. lcms.czpolymersource.ca However, more complex, well-defined architectures are accessible through controlled polymerization techniques, which offer precise command over molecular weight, dispersity, and structure. For instance, stable free radical polymerization (SFRP) has been used to synthesize poly(styrene-b-styrenesulfonic acid) (PS-b-PSSA) block copolymers. nih.gov Similarly, atom transfer radical polymerization (ATRP) is employed to create multiblock copolymers like poly(ether sulfone)-b-poly(styrenesulfonic acid) (PES-b-PSSA). acs.org These block copolymers undergo microphase separation, where the hydrophobic (e.g., PS or PES) and hydrophilic (PSSA) blocks arrange into distinct nanostructures, forming highly interconnected proton transport channels. acs.org

Branched or "comb" architectures of PSSA have also been synthesized. This involves creating a polystyrene backbone with functional sites from which polystyrene branches are grown, followed by sulfonation of the entire comb structure. researchgate.net This method allows for the creation of high-molecular-weight, water-soluble polymers with unique solution properties.

Morphology control is critical for optimizing material performance. In sulfonated polystyrene-divinylbenzene resins, the sulfonation method significantly impacts the swollen state morphology. mdpi.com The use of different sulfonating agents, such as oleum (B3057394) or chlorosulfonic acid, can lead to the formation of sulfone bridges that act as additional cross-links, reducing the polymer's ability to swell and creating a denser polymer fraction. mdpi.com In block copolymers, the morphology can be controlled by carefully adjusting the ratio between the hydrophobic and hydrophilic blocks, influencing the size and connectivity of the ion-conducting domains. acs.org

| Architecture | Synthesis Method | Key Features |

| Linear PSSA | Sulfonation of polystyrene; Polymerization of styrene (B11656) sulfonate | Strong polyanion with good water solubility. lcms.cz |

| Block Copolymers (e.g., PS-b-PSSA, PES-b-PSSA) | Stable Free Radical Polymerization (SFRP); Atom Transfer Radical Polymerization (ATRP) | Forms phase-separated nanostructures; Creates continuous proton transport channels. nih.govacs.org |

| Comb PSSA | Anionic polymerization followed by grafting and sulfonation | High molecular weight with numerous branches; Used as viscosity modifiers. researchgate.net |

| Cross-linked PSSA | Copolymerization with a cross-linker (e.g., divinylbenzene) followed by sulfonation | Forms insoluble networks; Swollen state morphology is dependent on sulfonation conditions. mdpi.com |

Composite Materials Incorporating 3-Styrenesulfonic Acid Polymers

Composite materials are engineered by combining two or more distinct materials to create a new material with enhanced properties that are superior to the individual components. researchgate.netscispace.com Polymers derived from this compound are frequently incorporated into composite materials to impart specific functionalities such as electrical conductivity, improved mechanical strength, or ion-exchange capabilities.

One major area of research involves the development of conductive polymer composites. By dispersing conductive fillers within a PSSA matrix, materials suitable for applications like electromagnetic shielding and antistatic coatings can be created. researchgate.net For example, nanocomposites prepared by dispersing nanoscale graphite (B72142) (NanoG) in an aqueous PSSA solution have shown high electrical conductivity. researchgate.net The sulfonic acid groups on the polymer chain facilitate the dispersal of the filler. researchgate.net Similarly, PSSA has been grafted onto carbon black nanoparticles using surface-initiated atom transfer radical polymerization (SI-ATRP), which enhances the processability and allows for the production of crack-free carbon composites. mdpi.com

PSSA is also blended with other polymers to form composite films and membranes. Blends of PSSA with polyvinyl alcohol (PVA) and carbon black nanoparticles have been developed for flexible energy storage device applications, exhibiting enhanced dielectric properties and mechanical resistance. researchgate.net In another application, block copolymers of PSSA are blended with poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) to prepare polymer electrolyte membranes for fuel cells, which show good proton conductivity and thermal properties. nih.govresearchgate.net

Furthermore, PSSA-clay nanocomposites have been synthesized for potential agricultural and environmental applications. These materials, which incorporate high concentrations of clays (B1170129) like bentonite (B74815) or kaolinite, act as geomimetic soil conditioners with hydrogel properties. mdpi.com

| Composite System | Filler/Second Component | Key Properties and Findings |

| PSSA / Nanoscale Graphite (NanoG) | Nanoscale Graphite | Electrical conductivity reached 1.25 x 10⁴ S·cm⁻¹ at 0.2 vol.% filler concentration. researchgate.net |

| PVA / PSSA / Carbon Black (CB) | Carbon Black | Nanocomposite films showed enhanced dielectric properties and mechanical resistance for energy storage applications. researchgate.net |

| PPO / PS-b-PSSA | Poly(styrene-b-styrenesulfonic acid) | Blend membranes exhibited good proton conductivity and low methanol (B129727) permeability for fuel cell applications. nih.gov |

| PSSA / Clay | Bentonite, Kaolinite | Nanocomposites with 10-20 wt.% clay showed hydrogel properties for potential use as soil conditioners. mdpi.com |

Hydrogel Formulations for Advanced Material Applications

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water or biological fluids without dissolving. mdpi.comnih.gov The inclusion of hydrophilic groups like the sulfonic acid group (-SO₃H) in the polymer structure is key to their high water uptake. mdpi.comnih.gov Hydrogels based on this compound polymers are explored for a wide range of advanced applications, particularly in the biomedical field, due to their unique properties such as stimuli-responsiveness. nih.govnih.gov

The synthesis of these hydrogels often involves the free-radical copolymerization of a styrenesulfonate salt with other monomers, such as acrylic acid (AA) or acrylamide (B121943) (AAm), in the presence of a cross-linking agent like poly(ethylene glycol) diacrylate (PEGDA) or N,N'-methylenebisacrylamide (MBA). mdpi.comscirp.org This approach allows for the creation of polymeric networks with tailored properties.

A key feature of many PSSA-based hydrogels is their sensitivity to external stimuli, especially pH. mdpi.comnih.gov Hydrogels containing both sulfonic acid and carboxylic acid groups exhibit different swelling behaviors at different pH levels. For example, sodium poly(styrene sulfonate-co-poly acrylic acid) hydrogels show significantly higher swelling at pH 7.4 compared to the acidic pH of 1.2. mdpi.com This pH-dependent swelling is crucial for applications like controlled drug delivery, enabling the targeted release of a therapeutic agent in a specific physiological environment. mdpi.comnih.gov

Beyond drug delivery, these hydrogels have been investigated as highly effective adsorbents. Their porous, swollen structure allows them to trap and remove pollutants, such as cationic dyes like Janus Green B, from aqueous solutions. scirp.org The composition of the hydrogel, including the concentration of the styrenesulfonic acid component, can be adjusted to optimize the swelling capacity and adsorption efficiency. scirp.org

| Hydrogel Composition | Cross-linker | Stimulus | Maximum Swelling Behavior |

| Sodium Poly(styrene sulfonate-co-poly acrylic acid) | Methylenebisacrylamide (MBA) | pH | Greater percent swelling and drug release observed at pH 7.4 compared to pH 1.2. mdpi.com |

| Chondroitin sulfate/Sodium polystyrene sulfonate–co-poly(acrylic acid) | N/A | pH | Maximum swelling and drug release were observed at pH 7.4, as compared to pH 4.6 and 1.2. nih.gov |

| Acrylamide/4-Styrenesulfonic acid sodium salt/PEG | Poly(ethylene glycol)diacrylate (PEGDA) | N/A | Investigated as highly swollen adsorbents for effective removal of Janus Green B dye. scirp.org |

Applications of 3 Styrenesulfonic Acid Based Materials in Catalysis

Heterogeneous Acid Catalysis by Poly(styrenesulfonic acid) Modified Supports

Poly(styrenesulfonic acid) can be immobilized on solid supports to create effective heterogeneous catalysts. This approach combines the high catalytic activity of the sulfonic acid moieties with the practical advantages of a solid catalyst, such as ease of separation from the reaction mixture and potential for recycling. These materials are recognized as "green," efficient, and cost-effective alternatives to corrosive mineral acids. mdpi.com

Silica-Supported Poly(styrenesulfonic acid) Catalysts

Silica (B1680970), particularly in its mesoporous forms like Santa Barbara Amorphous-15 (SBA-15), is a favored support for PSSA. mdpi.com The resulting catalysts are organic-inorganic hybrids that feature acid functionalities and hydrophobicity associated with the polymer-silica structure. mdpi.comresearchgate.net

The synthesis often involves grafting PSSA onto the silica surface. One advanced method is surface-initiated atom transfer radical polymerization (ATRP), which allows for the growth of PSSA "brushes" from initiator sites anchored to the silica. This technique provides excellent control over the polymer chain length and density. Subsequent sulfonation of the polystyrene brushes introduces the catalytically active sulfonic acid groups.

These silica-supported catalysts exhibit outstanding structural characteristics. For example, PSSA functionalized SBA-15 has been shown to possess highly ordered mesopores, a high surface area of 726 m²/g, and a significant concentration of active acid sites, estimated at 0.70 mmol H+/g. mdpi.comresearchgate.net Such catalysts have demonstrated high performance in a variety of chemical transformations, including esterification, transesterification, alkylation, and etherification. mdpi.com

Applications in Esterification Reactions

Silica-supported PSSA materials are particularly effective catalysts for esterification reactions, which are crucial in the production of biofuels, solvents, and fragrances. mdpi.comresearchgate.net Their performance is often comparable to or exceeds that of commercial sulfonic acid-based resins like Nafion and Amberlyst. mdpi.com

In a model reaction involving the esterification of acetic acid and n-heptanol, an SBA-15-PSSA catalyst demonstrated high efficiency. mdpi.com The conversion of acetic acid was observed to increase with temperature, catalyst load, and reaction time. Notably, at 110 °C with a catalyst load of 0.3 g, a 97% conversion was achieved within the first 20 minutes, reaching 100% conversion after 60 minutes. mdpi.comresearchgate.net This catalyzed reaction was over six times more efficient than the uncatalyzed equivalent. mdpi.comresearchgate.net

Other studies have explored the use of PSSA-based materials for different esterification processes. For instance, a reactive PSSA polymer blended with a polysulfone membrane has been successfully used as a heterogeneous catalyst for the esterification of oleic acid with methanol (B129727). periodikos.com.brscielo.br An electrospun membrane of this composite achieved a 70.5% conversion to methyl oleate (B1233923) in just 10 minutes and 95.8% conversion after 240 minutes at 100°C. periodikos.com.brresearchgate.net Similarly, a PSSA catalyst prepared for the synthesis of ethyl valerate, a biofuel additive, from ethanol (B145695) and valeric acid yielded an acid conversion of 77.9% at 343 K. jresm.org

| Reactants | Catalyst System | Key Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Acetic Acid + n-Heptanol | SBA-15-PSSA | 110 °C, 0.3 g catalyst | 100% conversion after 60 min | mdpi.comresearchgate.net |

| Oleic Acid + Methanol | Polysulfone-PSSA Electrospun Membrane | 100 °C, 5% catalyst | 95.8% conversion after 240 min | periodikos.com.brresearchgate.net |

| Valeric Acid + Ethanol | Reactive PSSA Polymer Film | 343 K, 4:1 alcohol:acid ratio | 77.9% acid conversion | jresm.org |

| Palmitic/Oleic Acid + Methanol | Sulfonated Poly(styrene-divinylbenzene) (Amberlyst 35/36) | Not specified | >90% conversion | researchgate.netrepec.org |

Catalytic Transformations in Biomass Valorization

The conversion of biomass into valuable chemicals and fuels is a cornerstone of sustainable chemistry, and PSSA-based catalysts play a significant role in this area. researchgate.net Catalysts derived from sulfonated polystyrene waste, including solid SiO₂-PSSA nanocomposites, have been effectively used in several biomass valorization reactions. researchgate.net

One key application is the dehydration of biomass-derived sugars. For example, these catalysts are active in the dehydration of xylose to produce furfural (B47365), an important platform chemical. researchgate.netsemanticscholar.org They are also used in the synthesis of biodiesel through the esterification and transesterification of fatty acids. researchgate.net Furthermore, PSSA catalysts can drive the oxidation of furfural to produce valuable dicarboxylic acids such as succinic acid and maleic acid. researchgate.net

Soluble Poly(styrenesulfonic acid) as Homogeneous-like Catalysts

While heterogeneous catalysts are advantageous for product separation, homogeneous catalysts often exhibit higher activity and selectivity due to the absence of mass transfer limitations. Soluble PSSA offers a unique bridge between these two domains. It is completely soluble in polar reaction media, such as water and alcohols, allowing it to function as a homogeneous catalyst with rapid reaction kinetics similar to sulfuric acid. researchgate.netresearchgate.netgoogle.com

The key advantage of soluble PSSA over traditional mineral acids is its polymeric nature, which allows for its recovery and reuse. researchgate.netelsevierpure.comresearchgate.netmst.edu After the reaction, the catalyst can be isolated from the reaction medium through techniques like ultrafiltration. researchgate.netgoogle.com Studies have shown that the recovered PSSA catalyst can be reused for several cycles without a significant loss of catalytic activity. researchgate.netresearchgate.net This approach has been successfully applied to reactions such as biodiesel synthesis and the dehydration of xylose to furfural, where soluble PSSA displayed greater catalytic activity than non-soluble solid sulfonic catalysts like Amberlyst resins. researchgate.net

Design Principles for Enhanced Catalytic Activity and Selectivity

The performance of PSSA-based catalysts can be fine-tuned through careful design. Several key principles have been identified to enhance their activity and selectivity:

Support Architecture: The properties of the support material are crucial. Using supports with high surface areas and ordered, uniform pores, such as SBA-15 silica, ensures that the catalytic sulfonic acid sites are highly accessible to the reactants. mdpi.comresearchgate.net

Acid Site Strength and Concentration: The catalytic activity is directly related to the strength and number of acid sites. "Over-sulfonated" polystyrene resins exhibit stronger acid sites than conventional versions. researchgate.net Halogenation of the polymer backbone can also enhance acid strength and improve thermal stability. researchgate.net

Hydrophobicity/Hydrophilicity: The balance between the hydrophobic polymer backbone and the hydrophilic sulfonic acid groups can influence catalyst performance, especially in aqueous systems. The hydrophobic nature of the polymer can enhance surface wetting at the interface with organic substrates. elsevierpure.comresearchgate.net

Catalyst Stability: The linkage used to attach the polymer to a support can affect the catalyst's durability. It has been shown that using alkyl-based initiators for ATRP synthesis can improve the hydrolytic stability of the catalyst compared to more common ester-containing initiators. researchgate.net

Pore Structure: For solid resins, porosity has a profound effect on catalytic performance, particularly in non-swelling, non-polar reaction media. researchgate.net A well-developed pore structure facilitates the diffusion of reactants to the active sites. However, a balance must be struck to avoid pore saturation when designing catalysts with a high organic (polymer) content. mdpi.com

By optimizing these parameters, it is possible to develop highly efficient and robust PSSA-based catalysts tailored for specific chemical transformations.

Electrochemical and Electronic Applications of 3 Styrenesulfonic Acid Polymers

Conductive Polymer Composites for Optoelectronic Devices

The composite material PEDOT:PSS is a cornerstone in the development of modern optoelectronic devices. Its high conductivity, excellent optical transparency, and good film-forming ability from aqueous dispersions make it an attractive alternative to traditional inorganic materials. mdpi.comossila.com The versatility of PEDOT:PSS allows for its use in a range of applications, from light-emitting diodes to solar cells and electrochromic displays.

Poly(3,4-ethylenedioxythiophene):Poly(styrenesulfonic acid) (PEDOT:PSS) for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), PEDOT:PSS is predominantly used as a hole injection layer (HIL). ossila.com Its primary function is to facilitate the efficient injection of positive charge carriers (holes) from the anode, typically indium tin oxide (ITO), into the emissive organic layer. The work function of PEDOT:PSS can be tuned, which helps in reducing the energy barrier for hole injection, thereby lowering the operating voltage of the OLED. researchgate.net Furthermore, the use of PEDOT:PSS can lead to improved device stability and lifetime. mdpi.commit.edu Research has shown that modifying PEDOT:PSS films, for instance through solvent vapor annealing, can enhance the surface work function and improve the luminance of the resulting OLEDs. researchgate.net Composites of PEDOT:PSS with materials like carbon nanotubes (CNTs) have demonstrated the ability to lower film sheet resistance while enhancing the stability and lifetime of OLED devices. mdpi.commit.edu In some applications, highly conductive PEDOT:PSS films, treated with vapors of polar solvents like ethanol (B145695), have been successfully employed as transparent anodes, replacing the more brittle and expensive ITO. uq.edu.au

While less common than in OLEDs, PEDOT:PSS also finds application in Organic Field-Effect Transistors (OFETs). In OFETs, it can be used as a transparent and conductive electrode material for the source, drain, and gate contacts. Its solution processability is a significant advantage for fabricating flexible and large-area OFETs.

| Device Structure/Modification | Key Performance Metric | Value | Reference |

|---|---|---|---|

| PEDOT:PSS/CNT Composite Anode | Sheet Resistance | 100.34 Ω/sq | mdpi.commit.edu |

| PEDOT:PSS/CNT Composite Anode | Transmittance | 90.1% | mdpi.commit.edu |

| PEDOT:PSS/CNT Composite Anode | Maximum Luminance | 2973 cd/m² | mdpi.commit.edu |

| Ethanol Vapor-Treated PEDOT:PSS Anode | Sheet Resistance | 97 Ω/sq | uq.edu.au |

| Ethanol Vapor-Treated PEDOT:PSS Anode | Maximum Luminance | 564 cd/m² | uq.edu.au |

PEDOT:PSS in Photovoltaic Technologies

The attractiveness of PEDOT:PSS as an HTL stems from its adaptable conductivity, ease of processing, and high work function. mdpi.comossila.com State-of-the-art organic solar cells incorporating PEDOT:PSS as the HTL have achieved power conversion efficiencies exceeding 19%. ossila.com In perovskite solar cells, PEDOT:PSS is a popular choice for the HTL in inverted device architectures. encyclopedia.pubrsc.org However, the acidic and hygroscopic nature of PEDOT:PSS can present stability challenges for the moisture-sensitive perovskite layer. encyclopedia.pub Research efforts are focused on modifying the PEDOT:PSS layer to enhance the stability of PSCs. encyclopedia.pubnih.gov For instance, creating self-assembled PEDOT:PSS monolayers has been shown to improve hole extraction and the stability of perovskite solar cells, leading to a significant increase in PCE from 13.4% to 18.0% in one study. rsc.org

| Device Type | Role of PEDOT:PSS | Key Performance Metric | Achieved Value | Reference |

|---|---|---|---|---|

| Organic Solar Cell (OSC) | Hole Transport Layer | Power Conversion Efficiency (PCE) | 19.31% | ossila.com |

| Perovskite Solar Cell (PSC) | Hole Transport Layer | Power Conversion Efficiency (PCE) | Improved from 15.28% to 17.80% with modified PEDOT:PSS | nih.gov |

| Perovskite Solar Cell (PSC) | Hole Transport Layer (monolayer) | Power Conversion Efficiency (PCE) | Improved from 13.4% to 18.0% | rsc.org |

Electrochromic Devices and Displays

Electrochromic devices change their optical properties, such as color and transparency, in response to an applied voltage. mdpi.comnih.gov PEDOT:PSS is a prominent material in this field due to its excellent electrochromic properties. nih.gov It can be switched between a highly transparent oxidized state and a dark blue, insulating reduced state. nih.gov This reversible color change makes it suitable for applications like smart windows, mirrors, and flexible displays. nih.govfrontiersin.org

The solution processability of PEDOT:PSS is a key advantage for fabricating large-area and flexible electrochromic devices. mdpi.comresearchgate.net In a typical electrochromic device, a PEDOT:PSS film serves as the active electrochromic layer. mdpi.com When a voltage is applied, ions from an electrolyte move into or out of the PEDOT:PSS layer, causing the redox reaction that leads to the color change. mdpi.com Researchers have developed flexible electrochromic devices using spray-coated PEDOT:PSS with switching times of a few seconds at low voltages. mdpi.com Hybrid materials, such as those combining PEDOT:PSS with vanadium oxide (V₂O₅), have been explored to adjust the color and enhance the electrochromic performance. frontiersin.org

| Device/Material | Property | Value | Reference |

|---|---|---|---|

| Flexible Textile-Film Device | Switching Time | 2 seconds at 2.0 V | mdpi.com |

| PEDOT:PSS-V₂O₅ Hybrid Film | Reflectance Modulation (at 550 nm) | ~20.5% | frontiersin.org |

Materials for Energy Storage Systems

Polymers of 3-styrenesulfonic acid, particularly in the form of poly(styrenesulfonic acid) (PSSA), are investigated for their role in energy storage systems. Their ability to conduct ions makes them suitable for use as polymer electrolytes in batteries and fuel cells, while their electrochemical properties are also being explored in supercapacitors.

Polymer Electrolytes in Batteries and Fuel Cells

In fuel cells, the proton exchange membrane (PEM) is a critical component that facilitates the transport of protons from the anode to the cathode. mdpi.com While perfluorosulfonic acid polymers like Nafion have been the benchmark, PSSA-based membranes are being developed as a fluorine-free alternative. innovations-report.comnagoya-u.ac.jp The proton conductivity of these membranes is directly related to the density of sulfonic acid groups. innovations-report.comnagoya-u.ac.jp

Recent research has focused on synthesizing PSSA-based PEMs with an ultra-high density of sulfonic acid groups. innovations-report.comnagoya-u.ac.jpacs.org By protecting the sulfonic acid groups during polymerization and then deprotecting them, researchers have created cross-linked PSSA membranes with significantly higher ion exchange capacities (IEC) than commercial PEMs. acs.org For example, a PSSA-based PEM with an IEC of 5.0 mequiv./g has been developed, which is five times higher than that of typical commercial membranes. innovations-report.comnagoya-u.ac.jp This high density of acid groups resulted in a remarkable proton conductivity of 0.93 S/cm at 80°C and 90% relative humidity. innovations-report.comnagoya-u.ac.jpacs.org Graft copolymers, such as those with a polysulfone main chain and PSSA side chains, have also been prepared to create PEMs for direct methanol (B129727) fuel cells (DMFCs), demonstrating high power density. mdpi.com

| Membrane Type | Ion Exchange Capacity (IEC) (mequiv./g) | Proton Conductivity (S/cm) | Conditions | Reference |

|---|---|---|---|---|

| Nafion (Commercial) | < 1.0 | ~0.1 | 70-90°C, humidified | innovations-report.comnagoya-u.ac.jp |

| High-Density CL-sSA | 5.0 | 0.93 | 80°C, 90% RH | innovations-report.comnagoya-u.ac.jpacs.org |

Supercapacitors and Pseudocapacitors

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. mdpi.com Pseudocapacitors, a type of supercapacitor, utilize fast and reversible faradaic reactions at the electrode surface to store charge, which can provide higher specific capacitance and energy density. researchgate.net

Polymers of this compound are used in supercapacitors primarily as a component of the electrode material or as a polymer electrolyte. mdpi.comresearchgate.net For instance, PSS is used as a dispersant and a dopant for conducting polymers like polypyrrole (PPy) and polyaniline (PANI), forming PPy:PSS and PANI:PSS composites. mdpi.com These composites are advantageous for thin-film electrode manufacturing due to their good ink dispersion, structural stability, and high charge storage capacity. mdpi.com

Additionally, blend electrolytes composed of polyvinyl alcohol (PVA) and polystyrene sulfonic acid (PSSA) have been developed for supercapacitor applications. A carbon-carbon supercapacitor fabricated with a PVA-PSSA electrolyte demonstrated a specific capacitance of 40 F/g. researchgate.net

| Electrode/Electrolyte Material | Device Type | Specific Capacitance | Reference |

|---|---|---|---|

| Polyvinyl alcohol-polystyrene sulphonic acid blend electrolyte | Carbon-carbon supercapacitor | 40 F/g | researchgate.net |

Advanced Sensor Technologies

Polymers derived from this compound, particularly when used as a component in conductive polymer composites, have become instrumental in the development of advanced sensor technologies. The most prominent example is poly(3,4-ethylenedioxythiophene):poly(styrene sulfonic acid) (PEDOT:PSS), where the poly(styrene sulfonic acid) (PSS) component acts as a crucial charge-balancing dopant and stabilizer, enabling the processing of the otherwise insoluble conductive PEDOT from aqueous solutions. mdpi.comnih.gov This unique combination of properties makes PEDOT:PSS an ideal material for the transducing element in a variety of sensors, capable of converting chemical or biological signals into measurable electronic signals with high sensitivity. nih.gov

The application of these polymers spans numerous fields, including healthcare for medical diagnostics, environmental monitoring of airborne or waterborne chemicals, and the food industry. nih.govresearchgate.net In electrochemical sensors, PEDOT:PSS is often used to modify electrodes, enhancing their electron transfer efficiency and sensitivity. mdpi.com For instance, a novel electrochemical sensing strategy for the detection of alkaline phosphatase (ALP), a significant clinical biomarker, utilized a PEDOT:PSS and gold nanoparticle-modified glassy carbon electrode. mdpi.com This platform demonstrated a drastic enhancement in electron transfer, which is crucial for the sensor's high sensitivity. mdpi.com

Furthermore, these materials are integral to wearable and portable sensor technologies. bit.edu.cn Their solution processability allows for their use in fabricating flexible sensors using low-cost printing techniques. researchgate.net An example is a power-sustainable, portable electrochemical sensing platform designed for monitoring analytes in human sweat, such as Na+, K+, and pH levels. bit.edu.cn Another application is in the development of glucose biosensors, where nanocomposites of PEDOT:PSS with materials like titanium carbide and graphene quantum dots are used to immobilize enzymes and improve electrocatalytic activity for glucose detection. mdpi.com The resulting sensor showed a linear response to glucose concentrations with high sensitivity and a low detection limit. mdpi.com The inherent properties of PSS, such as its role as a polyanion and its ability to form stable aqueous dispersions, are fundamental to the functionality and fabrication of these advanced sensing devices. mdpi.comresearchgate.net

Table 1: Performance of Advanced Sensors Incorporating this compound Polymers A summary of key performance metrics for various sensors utilizing PEDOT:PSS.

| Sensor Type | Analyte | Key Performance Metrics | Reference |

| Electrochemical Biosensor | Alkaline Phosphatase (ALP) | Enhanced electron transfer efficiency, high sensitivity | mdpi.com |

| Wearable Electrochemical Sensor | Na+, K+, pH | Enables simultaneous and selective measurement in sweat | bit.edu.cn |

| Electrochemical Glucose Biosensor | Glucose | Sensitivity: 21.64 µA mM⁻¹cm⁻²; Detection Limit: 65 µM | mdpi.com |

| Chemical/Biological Transistor | Various (gaseous & aqueous) | High sensitivity signal transduction | nih.gov |

Bioelectronic Device Integration

The integration of electronic devices with biological systems is a rapidly advancing field, and polymers of this compound are at the forefront of this development. The composite material PEDOT:PSS is particularly noteworthy for its exceptional properties that make it suitable for bioelectronic applications. nih.gov It possesses a unique combination of both electronic and ionic conductivity, which is critical for establishing an efficient communication channel between electronic hardware and biological environments. researchgate.net This mixed conductivity allows PEDOT:PSS to effectively transduce ionic signals from the body into electronic signals that can be processed and analyzed. nih.gov

Key advantages of PEDOT:PSS in bioelectronic devices include its excellent biocompatibility, high stability in aqueous and physiological environments, solution processability, and flexibility. nih.govresearchgate.net These characteristics have led to its widespread use in a variety of applications, such as neural interfaces, organic electrochemical transistors (OECTs), and coatings for bioelectrodes. researchgate.netacs.org In neural applications, PEDOT:PSS-based interfaces can significantly improve the quality of recorded biological signals and the efficiency of electrical stimulation by lowering the impedance between the electrode and neural tissue. researchgate.netresearchgate.net

Table 2: Performance Enhancements in Bioelectronic Devices with this compound Polymers A comparison of performance metrics for bioelectronic interfaces using PEDOT:PSS.

| Device/Material | Application | Performance Metric | Improvement | Reference |

| PEDOT:PSS coated electrodes | Neural Interfacing | Electrode Impedance | Lowered for improved signal quality | researchgate.net |

| PEDOT:PSS:MXene composite | Biochemical Sensing | Electrocatalytic Activity | Enhanced toward dopamine (B1211576) detection | researchgate.net |

| PEDOT:PSS on 3D Fuzzy Graphene | Bioelectronic I/O | Charge Injection Capacity (CIC) | Up to 125-fold increase vs. metal microelectrodes | acs.org |

| PEDOT:PSS on 3D Fuzzy Graphene | Bioelectronic I/O | Electrode Impedance | Significantly reduced | acs.org |

| Organic Electrochemical Transistors (OECTs) | Biosensing | Signal Transduction | Suited for sensing in aqueous electrolytes | researchgate.net |

Advanced Separations and Environmental Remediation with 3 Styrenesulfonic Acid Derivatives

Ion-Exchange Resin Development and Performance

Ion-exchange resins based on styrenesulfonic acid are a cornerstone of modern separation science. These materials consist of a cross-linked polymer matrix to which a high density of sulfonic acid functional groups is attached. This structure allows for the reversible exchange of cations between the resin and a surrounding solution, enabling a wide array of purification and separation processes.

The performance of an ion-exchange membrane is intrinsically linked to its design and the method of its synthesis. For membranes derived from styrenesulfonic acid, a primary goal is to achieve a high and homogeneous density of sulfonic acid groups within a stable, cross-linked polymer structure.

A common synthetic route involves the sulfonation of a pre-formed cross-linked polystyrene membrane. However, achieving a high degree of sulfonation can be challenging and may require harsh reaction conditions. An alternative and more controlled approach is the polymerization of a styrenesulfonic acid monomer or its derivatives. To overcome the low affinity between hydrophilic styrenesulfonate monomers and hydrophobic cross-linkers like divinylbenzene, a strategy involving the use of a hydrophobic styrenesulfonic acid derivative, such as a styrenesulfonate ester, has been developed. acs.org In this method, the sulfonic acid group is temporarily protected by an ester group, facilitating a more homogeneous copolymerization with divinylbenzene. acs.org Following polymerization, the ester groups are deprotected to yield the final cross-linked poly(styrenesulfonic acid) (CL-sSA) membrane with a high mole fraction of styrenesulfonic acid units. acs.org

This synthetic strategy allows for the creation of membranes with an ultra-high density of sulfonic acid groups. For instance, a CL-sSA membrane with a high mole fraction of styrenesulfonic acid (fsSA) of 90 mol% or higher has been synthesized. acs.org The resulting membrane exhibits exceptionally high proton conductivity, significantly outperforming commercially available membranes under similar conditions. acs.org The properties of these advanced membranes are often compared to industry standards like Nafion and Selemion.

| Membrane | Sulfonic Acid Group Density (fsSA) | Proton Conductivity (S cm-1) |

|---|---|---|

| CL-sSA (High Density) | ≥ 90 mol% | 0.93 |

| Nafion 212 | Low | Not specified in source, but stated as lower than CL-sSA |

| Selemion HSFN | ~9.5-10 mol% | Lower than CL-sSA |

Ion-exchange resins derived from styrenesulfonic acid play a crucial role in various water purification processes. Their primary function is the removal of dissolved ionic contaminants. In water softening, these resins are used to exchange "hard" ions like calcium (Ca²⁺) and magnesium (Mg²⁺) for "soft" ions like sodium (Na⁺). For complete demineralization, a two-step process is often employed, using a cation-exchange resin (in the H⁺ form) to remove cations, followed by an anion-exchange resin to remove anions.

Beyond softening and demineralization, copolymers containing styrene (B11656) sulfonic acid are utilized as scale inhibitors in industrial water systems. plu.mx These polymers can be added to water in low concentrations (1 to 50 ppm) to prevent the precipitation of scale-forming salts like calcium carbonate, calcium phosphate, and calcium sulfate. plu.mx This is particularly important in systems like cooling towers and boilers where changes in temperature and concentration can lead to scale buildup, which impedes heat transfer and fluid flow. plu.mx

Furthermore, poly(styrene sulfonic acid) can be used to prepare adsorption ultrafiltration membranes. chemicalbook.com These membranes combine the size-exclusion capabilities of ultrafiltration with the ion-adsorption properties of the sulfonic acid groups, allowing for the simultaneous removal of macromolecules, colloids, and toxic cations from water. chemicalbook.com Sulfonated polystyrene, synthesized from waste polystyrene, has also been demonstrated as an effective auxiliary agent in coagulation and flocculation processes for water and wastewater treatment. researchgate.net

Adsorption Phenomena in Environmental Applications

The strong ionic and hydrophilic nature of polymers containing 3-styrenesulfonic acid makes them excellent candidates for adsorbent materials in various environmental applications, ranging from waste solidification to the removal of specific contaminants from water.

Superabsorbent polymers (SAPs) are cross-linked hydrophilic polymers capable of absorbing and retaining large volumes of aqueous fluids. This property is highly valuable for the solidification of liquid-bearing wastes such as dredged sediments and industrial or municipal sludge. chasecorp.com The solidification process simplifies waste handling and reduces transportation and disposal costs by eliminating free liquids. chasecorp.com

Polymers based on sulfonated styrene are effective as sludge dehydrating agents. A sludge treatment method can involve the sequential addition of a sulfonated styrene polymer with a high weight average molecular weight (1,100,000 to 10,000,000) and a cationic polymer flocculant or an inorganic flocculating agent. google.com The superabsorbent polymer rapidly absorbs water from the sludge, transforming the liquid into a solid gel and trapping the water within its structure. chasecorp.com This process can solidify liquid waste in a fraction of the time required by traditional drying agents like sawdust or cement. chasecorp.com For example, a 20-yard roll-off box of liquid waste can often be solidified in 15-20 minutes using SAPs. chasecorp.com

Resins and materials functionalized with styrenesulfonic acid are highly effective for the removal of dissolved contaminants, particularly heavy metal ions, from aqueous environments. The sulfonic acid groups act as active sites that can bind strongly with metal cations.

Research has demonstrated the efficacy of sulfonated polystyrene in removing various heavy metals. For instance, a resin prepared by grafting poly(4-styrene sulfonic acid) onto a chloromethylated styrene resin showed high adsorption capacities for several divalent and trivalent metal ions. deswater.com The maximum adsorption capacities were found to be pH-dependent, with optimal removal occurring at a pH of 5.0. deswater.com The adsorption process for these metals was well-described by the Langmuir isotherm model, and the kinetics followed a pseudo-second-order model. deswater.com Importantly, these resins can often be regenerated and reused multiple times without a significant loss in adsorption capacity, making them a cost-effective solution for wastewater treatment. deswater.com

| Heavy Metal Ion | Maximum Adsorption Capacity (mg·g-1) |

|---|---|

| Lead (Pb(II)) | 275 |

| Copper (Cu(II)) | 169 |

| Cadmium (Cd(II)) | 115 |

| Chromium (Cr(III)) | 90.8 |

| Nickel (Ni(II)) | 75 |

In addition to heavy metals, polystyrene-based materials can also adsorb organic contaminants. Studies have shown that polystyrene microplastics can adsorb organochlorine pesticides, with the process following the Freundlich isotherm model, which suggests multilayer adsorption. mdpi.com While this highlights an environmental concern regarding plastic pollution, it also points to the potential of designing polystyrene-based materials for the targeted removal of organic pollutants.

Membrane-Based Separation Technologies

Membranes functionalized with this compound or its polymer are employed in a variety of advanced separation technologies, leveraging their unique properties to achieve selective transport. These technologies include nanofiltration and specialized applications like the separation of oil-water emulsions.

In nanofiltration, these materials are used to create membranes that can separate small molecules and multivalent ions from a liquid stream. Polyelectrolyte complex (PEC) membranes, formed by the interaction of oppositely charged polymers, are one such application. Nanofiltration membranes made from a complex of poly(sodium-p-styrenesulfonate) (a salt of PSSA) and polyethylenimine have been developed for the enhanced treatment of water contaminated with anionic dyes and heavy metal ions. nih.gov The performance of these membranes can be further improved by incorporating carbon nanoparticles. nih.gov An optimized, cross-linked PEC membrane demonstrated over 99.99% rejection of dyes and greater than 97% rejection of heavy metal ions, with a significantly higher permeability compared to the unmodified membrane. nih.gov

Furthermore, membranes can be modified by grafting styrenesulfonic acid-containing polymers onto their surfaces to impart specific functionalities. For example, track-etched membranes have been modified with block copolymers of styrene and other monomers to create "smart" surfaces that respond to external stimuli like pH. nih.gov These responsive membranes can be used for the separation of oil-water emulsions, where the surface wettability can be controlled to selectively allow the passage of either water or oil. nih.gov

Nanomaterials and Nanocomposites Incorporating 3 Styrenesulfonic Acid

Synthesis and Functionalization of Polymer-Coated Nanoparticles

The functionalization of nanoparticles with polymers derived from 3-styrenesulfonic acid is a key strategy to enhance their stability, biocompatibility, and functionality. A prominent example is the coating of superparamagnetic iron oxide nanoparticles (SPIONs) with poly(styrenesulfonic acid) for biomedical applications.

The synthesis of these polymer-coated nanoparticles is often achieved through co-precipitation methods. In a typical process, magnetic iron oxides are prepared from aqueous solutions of Fe²⁺ and Fe³⁺ salts by adding a base under an inert atmosphere. The presence of PSS during this process allows it to encapsulate the newly formed nanoparticles. nih.gov The hydrophilic -SO₃H⁻ groups and the hydrophobic alkyl groups of PSS enable it to form micelles that can encapsulate the nanoparticles, preventing their agglomeration and ensuring a uniform dispersion in aqueous environments. nih.gov

The resulting PSS-coated magnetic nanoparticles (PSS-MNPs) exhibit superparamagnetic properties and have a core size typically in the range of 8-18 nm, with a hydrodynamic diameter between 50-200 nm. nih.govnih.gov The PSS coating not only provides steric hindrance but also strong electrostatic repulsion due to the negatively charged sulfonate groups, which contributes to their high suspension stability. nih.gov Fourier-transform infrared spectroscopy (FTIR) is used to confirm the successful coating by detecting the presence of SO₃⁻ groups. nih.gov Thermogravimetric analysis (TGA) can be employed to quantify the amount of polymer coating, which has been reported to be around 17% of the total mass of the PSS-MNPs. nih.govnih.gov

| Property | Value | Characterization Method |

| Core Size | 8-18 nm | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter | 50-200 nm | Dynamic Light Scattering (DLS) |

| Saturation Magnetization | 60 emu g⁻¹ | Superconducting Quantum-Interference-Device (SQUID) Magnetometer |

| PSS Content | 17% | Thermogravimetric Analysis (TGA) |

Integration into Mixed Matrix Membranes

Mixed matrix membranes (MMMs) are a class of membranes where inorganic or organic fillers are dispersed within a polymer matrix to enhance the membrane's performance in terms of separation, selectivity, and stability. The incorporation of materials functionalized with this compound or its polymer into these membranes can introduce or enhance properties such as ion conductivity.

While the direct integration of this compound-coated nanoparticles into MMMs is a subject of ongoing research, the principles can be inferred from the development of related polymer electrolyte membranes (PEMs). For instance, cross-linked membranes with a very high density of sulfonic acid groups have been synthesized, which can be considered a form of a highly functionalized matrix. acs.org

One approach to creating such functional membranes involves the synthesis of a cross-linked poly(4-styrenesulfonic acid) (CL-sSA) membrane. acs.org This can be achieved by the radical copolymerization of a protected styrenesulfonic acid monomer, like n-butyl 4-styrenesulfonate, with a cross-linking agent such as divinylbenzene. acs.org Following polymerization, the protecting groups are removed to yield the sulfonic acid functionalities. acs.org This method allows for the creation of a membrane with a high mole fraction of styrenesulfonic acid units, which is challenging to achieve through direct sulfonation of a pre-existing cross-linked polystyrene membrane. acs.org

The resulting membranes exhibit exceptionally high proton conductivity, which is a critical parameter for applications like fuel cells. For example, a CL-sSA membrane can achieve a conductivity of 0.93 S cm⁻¹ at 80 °C and 90% relative humidity. acs.org

| Membrane Type | Synthesis Method | Key Feature | Proton Conductivity |

| Cross-Linked Poly(4-styrenesulfonic acid) | Radical copolymerization of protected monomer followed by deprotection | High mole fraction of styrenesulfonic acid units | 0.93 S cm⁻¹ (at 80 °C, 90% RH) |

Carbon-Based Nanocomposites and Surface Functionalization

A successful method for grafting PSS onto carbon black nanoparticles is surface-initiated atom transfer radical polymerization (SI-ATRP). nih.govresearchgate.net This technique involves first functionalizing the carbon black surface with an initiator, followed by the controlled polymerization of a sulfonated styrene (B11656) monomer from the surface. nih.govmdpi.com This results in PSS chains being covalently bonded to the carbon nanoparticles, creating a "hairy" nanoparticle structure. nih.gov

The functionalization process significantly improves the processability and dispersibility of the carbon black in various solvents. mdpi.com X-ray photoelectron spectroscopy (XPS) is a key technique to confirm the successful grafting of PSS, by identifying the characteristic sulfur peaks (S 2p) corresponding to the –SO₃⁻ group. mdpi.com These PSS-grafted carbon black nanocomposites can be produced with a high polymer-to-carbon mass ratio, leading to materials that combine the properties of the carbon core with the processability of the polymer shell. nih.gov

| Material | Functionalization Method | Monomer | Key Outcome |

| Carbon Black Nanoparticles | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Sodium sulfonated styrene | Enhanced dispersibility and processability, formation of a stable nanocomposite |

Self Assembly Phenomena of 3 Styrenesulfonic Acid Block Copolymers

Influence of Sulfonation Degree on Morphological Transitions

The degree of sulfonation (DS), which represents the percentage of styrene (B11656) units that have been functionalized with sulfonic acid groups, is a critical parameter that exerts profound control over the morphological landscape of 3-styrenesulfonic acid block copolymers. nih.govacs.org Varying the DS effectively tunes the volume fraction of the hydrophilic block and significantly alters the interaction parameter (χ) between the blocks, thereby driving transitions between different ordered morphologies. nih.govmdpi.com

Experimental studies on systems like poly(styrenesulfonate-methylbutylene) (PSS-PMB) have demonstrated a clear evolution of morphology with increasing sulfonation levels. For instance, a study by Park and Balsara showed that for a PSS-PMB block copolymer, increasing the sulfonation degree from 17% to 38% induced morphological changes. mdpi.comresearchgate.net Similarly, in another system, a self-assembly morphology evolved from lamellar to a disrupted structure at a sulfonation degree of 13%, and then back to a lamellar morphology but with large-scale phase separation at sulfonation levels above 23%. nih.gov

This strong dependence is due to several factors. Firstly, increasing the sulfonation level increases the volume fraction of the ionic, hydrophilic domain. According to established block copolymer phase diagrams, this change in volume fraction can shift the system from a morphology characterized by a smaller minority block (e.g., spheres) to one with more symmetric domains (e.g., cylinders or lamellae). researchgate.netmdpi.com Secondly, the introduction of more ionic groups enhances the immiscibility between the blocks, effectively increasing the χN product (where N is the degree of polymerization), which pushes the system deeper into the strong segregation regime. nih.govnih.gov This can lead to the formation of more complex and ordered structures.

The table below summarizes the observed morphological transitions in a poly(styrenesulfonate-methylbutylene) (PSS-PMB) system as a function of the sulfonation degree, illustrating the powerful influence of this parameter.

| Sulfonation Degree (%) | Observed Morphology | Reference |

| 17 | Lamellar | mdpi.com |

| 24 | Hexagonally Perforated Lamellae | mdpi.com |

| 38 | Hexagonal Cylinders | mdpi.com |

These transitions highlight that the degree of sulfonation is a versatile tool for precisely engineering the nanostructure of these materials.

Formation of Ordered Nanostructures for Functional Materials

The ability of this compound block copolymers to self-assemble into well-defined, ordered nanostructures makes them highly promising candidates for a wide array of functional materials. nih.govecust.edu.cn The periodic arrangement of distinct chemical domains (hydrophilic/ionic and hydrophobic/non-ionic) on the nanometer scale provides a template for creating materials with tailored properties for applications in electronics, energy storage, and separations. mdpi.comuwaterloo.ca

One of the most significant applications is in the development of proton exchange membranes (PEMs) for fuel cells. The sulfonated domains form interconnected, hydrophilic channels that facilitate the transport of protons, while the non-sulfonated, hydrophobic domains provide mechanical integrity and stability. nih.govnih.gov The efficiency of proton transport is directly linked to the underlying morphology. For example, well-connected structures like gyroid or lamellar phases generally exhibit higher proton conductivity compared to disordered or poorly connected spherical domains. mdpi.com By controlling the self-assembly through parameters like the sulfonation degree, it is possible to optimize these proton-conducting pathways. mdpi.comnih.gov